3,3-difluoro-N-(1-hydroxy-5,5-dimethylhexan-2-yl)cyclohexane-1-carboxamide
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Overview
Description
3,3-difluoro-N-(1-hydroxy-5,5-dimethylhexan-2-yl)cyclohexane-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a cyclohexane ring substituted with difluoro and carboxamide groups, as well as a hydroxy-dimethylhexyl side chain. Its distinct structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-(1-hydroxy-5,5-dimethylhexan-2-yl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Addition of the Hydroxy-Dimethylhexyl Side Chain: The hydroxy-dimethylhexyl side chain is attached via a Grignard reaction or an alkylation reaction, followed by oxidation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-N-(1-hydroxy-5,5-dimethylhexan-2-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMSO or DMF.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
3,3-difluoro-N-(1-hydroxy-5,5-dimethylhexan-2-yl)cyclohexane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for treating specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-(1-hydroxy-5,5-dimethylhexan-2-yl)cyclohexane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoro groups can enhance binding affinity to target proteins, while the hydroxy and carboxamide groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3,3-difluoro-N-(1-hydroxy-5,5-dimethylhexan-2-yl)cyclohexane-1-carboxamide: Unique due to its specific substitution pattern and combination of functional groups.
3,3-difluoro-N-(1-hydroxy-5,5-dimethylhexan-2-yl)cyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
3,3-difluoro-N-(1-hydroxy-5,5-dimethylhexan-2-yl)cyclohexane-1-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
The uniqueness of this compound lies in its combination of difluoro, hydroxy, and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,3-difluoro-N-(1-hydroxy-5,5-dimethylhexan-2-yl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27F2NO2/c1-14(2,3)8-6-12(10-19)18-13(20)11-5-4-7-15(16,17)9-11/h11-12,19H,4-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZPMUDBQQJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(CO)NC(=O)C1CCCC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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